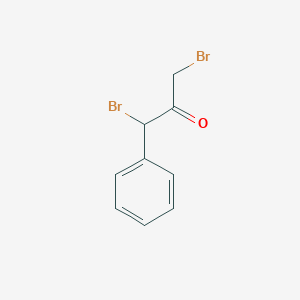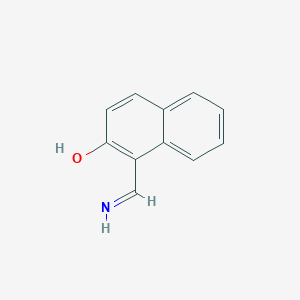
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C7H14O2. It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3-positions. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .
Vorbereitungsmethoden
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods:
Synthetic Routes: The parent 1,3-dioxane is typically prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields.
Analyse Chemischer Reaktionen
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability and ease of removal.
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- involves its ability to stabilize reactive intermediates through intramolecular interactions. The compound’s structure allows it to act as a protecting group, preventing unwanted side reactions during chemical synthesis . The molecular targets and pathways involved include interactions with carbonyl groups and stabilization of carbocations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds:
1,3-Dioxane: The parent compound, which is less substituted and has different reactivity and stability.
1,4-Dioxane: An isomer with different physical and chemical properties, often used in different industrial applications.
1,3-Dioxolane: A five-membered ring compound with similar reactivity but different stability and applications.
These comparisons highlight the unique properties of 1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)-, such as its enhanced stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
58303-57-4 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4,4-dimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-7(2)8-10-6-5-9(3,4)11-8/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
CAMCUTWKCAAGJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1OCCC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
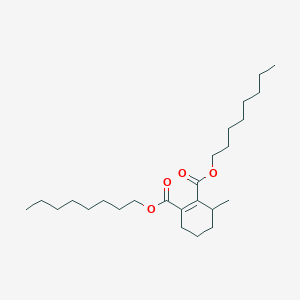
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
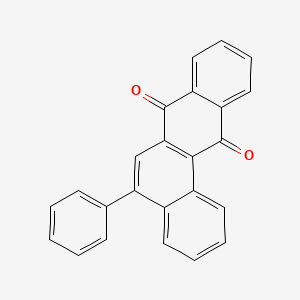
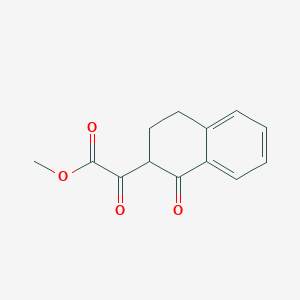
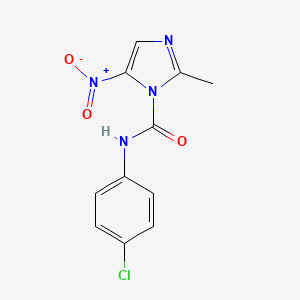
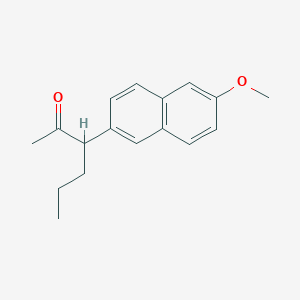
![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
